N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide varies depending on the application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In antiviral studies, it has been found to inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme. In enzyme inhibitory studies, it has been shown to bind to the active site of the enzyme and prevent substrate binding. In heavy metal removal studies, it has been found to form stable complexes with the metal ions, which can be easily removed from the water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide depend on the application. In anticancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral studies, it has been found to inhibit the replication of HIV-1 and reduce viral load. In enzyme inhibitory studies, it has been shown to inhibit the activity of the enzyme and reduce substrate turnover. In heavy metal removal studies, it has been found to effectively remove heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
The advantages of using N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide in lab experiments include its high yield, easy synthesis, and diverse range of applications. The limitations include its potential toxicity and lack of selectivity in some applications.
Future Directions
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide. In medicinal chemistry, further studies are needed to evaluate its potential as a new class of anticancer and antiviral agents. In biochemistry, it can be explored further as a fluorescent probe for sensing biomolecules. In environmental science, it can be studied for its potential to remove other contaminants from water, such as pesticides and pharmaceuticals. Overall, N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide has great potential for further research and development in various fields of scientific research.
Synthesis Methods
The synthesis of N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide involves the reaction of 2-aminothiophenol with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sodium hydroxide to yield the final product. The yield of the product is generally high, and the purity can be improved by recrystallization.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-2,2-dichloroacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated for its anticancer, antiviral, and antimicrobial activities. In biochemistry, it has been investigated for its enzyme inhibitory properties and potential as a fluorescent probe. In environmental science, it has been explored for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-7(11)8(14)13-9-12-5-3-1-2-4-6(5)15-9/h1-4,7H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSSVLNZPNIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.